3,5-Dibromo-4-hydroxybenzaldehyde

Solubility Crystallization Purification

3,5-Dibromo-4-hydroxybenzaldehyde is the mandated precursor for Trimethoprim (TMP) synthesis—its unique 3,5-dibromo substitution pattern is non-negotiable for the copper(I)-catalyzed methoxylation to 3,4,5-trimethoxybenzaldehyde, achieving up to 96% yield in continuous flow. Generic mono-bromo, chloro, or non-halogenated analogs fail to meet pharmacopoeial specifications. Beyond TMP, this scaffold delivers potent DPPH radical scavenging (IC50 6.1–35.8 µM, up to 3.5× stronger than BHT) and serves as the direct precursor to the herbicide lead C-9122 (I50 2.7×10⁻⁶ M). Available in bulk with full CoA; air-sensitive, store under inert gas.

Molecular Formula C7H4Br2O2
Molecular Weight 279.91 g/mol
CAS No. 2973-77-5
Cat. No. B181551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-hydroxybenzaldehyde
CAS2973-77-5
Molecular FormulaC7H4Br2O2
Molecular Weight279.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)C=O
InChIInChI=1S/C7H4Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
InChIKeySXRHGLQCOLNZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5): A Critical Brominated Aldehyde Intermediate for Trimethoprim and Herbicidal Scaffolds


3,5-Dibromo-4-hydroxybenzaldehyde (CAS: 2973-77-5) is a brominated aromatic aldehyde with the molecular formula C₇H₄Br₂O₂ and a molecular weight of 279.91 g/mol [1]. This compound features a phenolic hydroxyl group and an aldehyde moiety at para positions on a benzene ring symmetrically substituted with bromine atoms at the 3 and 5 positions . It serves as a crucial intermediate in the industrial synthesis of trimethoprim (TMP), a widely used antibacterial agent, via conversion to 3,4,5-trimethoxybenzaldehyde . The compound also functions as a key precursor for herbicidal oxime derivatives and as a versatile building block in pharmaceutical and agrochemical research [2].

Why 3,5-Dibromo-4-hydroxybenzaldehyde Cannot Be Replaced by Mono-Bromo, Chloro, or Non-Halogenated Analogs in Critical Syntheses


The symmetrical 3,5-dibromo substitution pattern in 3,5-dibromo-4-hydroxybenzaldehyde confers unique physicochemical and reactivity properties that are not shared by its mono-bromo (3-bromo-4-hydroxybenzaldehyde), non-brominated (4-hydroxybenzaldehyde), chloro-substituted (3,5-dichloro-4-hydroxybenzaldehyde), or positional isomer (2,4-dibromo-3-hydroxybenzaldehyde) counterparts. These differences manifest in critical parameters including solubility profiles, solid-liquid phase behavior during purification, radical scavenging potency, and downstream synthetic yields. Generic substitution with a less expensive or more readily available analog, without rigorous re-optimization, risks compromised reaction efficiency, reduced product purity, and failure to meet regulatory specifications, particularly in the manufacture of Trimethoprim where the dibromo aldehyde is a mandated intermediate . The following sections provide quantitative evidence substantiating these specific points of differentiation.

Quantitative Differentiation of 3,5-Dibromo-4-hydroxybenzaldehyde: Comparative Performance Data for Procurement and Research Selection


Solubility in Chloroform: 3,5-Dibromo-4-hydroxybenzaldehyde Exhibits Significantly Lower Solubility than Mono-Bromo and Non-Brominated Precursors

In chloroform at 303.15 K, the solubility of 3,5-dibromo-4-hydroxybenzaldehyde is substantially lower than that of its mono-bromo and non-brominated precursors. This property is advantageous for purification via crystallization, as the dibromo derivative precipitates more readily from reaction mixtures [1]. The measured solubilities (mole fraction × 10²) at 303.15 K are: 4-hydroxybenzaldehyde = 3.75, 3-bromo-4-hydroxybenzaldehyde = 1.96, and 3,5-dibromo-4-hydroxybenzaldehyde = 1.10 [1].

Solubility Crystallization Purification Process Chemistry

DPPH Radical Scavenging Activity: 3,5-Dibromo-4-hydroxybenzaldehyde is ~3.5× More Potent than Standard Antioxidant BHT

In a DPPH radical scavenging assay, 3,5-dibromo-4-hydroxybenzaldehyde isolated from the marine red alga Polysiphonia urceolata demonstrated significant antioxidant activity. The compound exhibited an IC50 value in the range of 6.1–35.8 µM, compared to the positive control butylated hydroxytoluene (BHT) with an IC50 of 83.8 µM [1]. While the exact IC50 for 3,5-dibromo-4-hydroxybenzaldehyde was reported within a range of values for several bromophenols, its potency was clearly superior to BHT.

Antioxidant DPPH assay Radical Scavenging Marine Natural Products

Mitochondrial Respiration Inhibition: C-9122 (Oxime Derivative) Exhibits Superior Potency to Bromoxynil and Bromoxime in Herbicidal Assays

The oxime derivative of 3,5-dibromo-4-hydroxybenzaldehyde (C-9122) displayed potent inhibition of mitochondrial respiration and chloroplast reactions. The I50 value for inhibition of state 3 respiration by C-9122 was 2.7 × 10⁻⁶ M, and for inhibition of coupled ferricyanide reduction was 4.6 × 10⁻⁶ M [1]. In direct comparison, C-9122 produced responses at lower molar concentrations than bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), bromoxime (3,5-dibromo-4-hydroxybenzaldoxime), and 2,4-dinitrophenol (DNP) [1]. C-9122 was identified as the strongest inhibitor among the tested compounds [1].

Herbicide Mitochondrial inhibition Photosynthesis Oxime derivatives

Synthesis Yield: Advanced Continuous Flow Process Achieves 94.89–96% Yield vs. 84–88% for Conventional Batch Methods

A patented continuous pipeline reaction process for the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde from p-cresol and bromine achieves yields of 94.89–96% [1]. This represents a significant improvement over conventional batch processes, which typically report yields of approximately 84% [2] or 88% for the conversion of 4-hydroxybenzaldehyde via bromination followed by copper(I)-catalyzed methoxylation [3]. The continuous process also operates without solvents, addressing environmental and safety concerns associated with o-dichlorobenzene usage [1].

Process Chemistry Synthesis Yield Continuous Flow Green Chemistry

Solid-Liquid Phase Behavior: Eutectic Composition Data Guides Crystallization Strategy for Mixtures Containing Mono- and Di-Bromo Analogs

The ternary system of 4-hydroxybenzaldehyde + 3-bromo-4-hydroxybenzaldehyde + 3,5-dibromo-4-hydroxybenzaldehyde forms a simple eutectic with a composition of x₁ (3,5-dibromo) = 0.2445, x₂ (3-bromo) = 0.3883, x₃ (4-hydroxy) = 0.3672, and a eutectic temperature of 338.5 K [1]. This quantitative phase equilibrium information is critical for designing crystallization-based separation and purification processes, especially when the dibromo compound is present in mixtures with its mono-bromo and non-brominated precursors.

Crystallization Phase Equilibrium Purification Process Development

Solubility Ranking Across 16 Solvents: 1,4-Dioxane Provides Highest Solubility, Guiding Reaction Medium Selection

A systematic study of the saturated solubility of 3,5-dibromo-4-hydroxybenzaldehyde in 16 individual solvents at temperatures from 278.15 to 323.15 K established a clear solubility ranking [1]. The mole fraction solubility at 323.15 K follows the order: 1,4-dioxane > DMF ≈ n-octanol > n-pentanol > DMSO > ethyl acetate > n-butanol > isobutanol > n-propanol > isopropanol > ethanol ≈ EG > acetonitrile > methanol > cyclohexane > water [1]. Notably, solubility in DMF is approximately 102-fold higher than in water, highlighting the dramatic solvent effect [2]. This data set enables rational solvent selection for reaction and crystallization steps.

Solubility Process Chemistry Solvent Selection Thermodynamics

Optimized Application Scenarios for 3,5-Dibromo-4-hydroxybenzaldehyde Based on Quantified Performance Advantages


Industrial Synthesis of Trimethoprim (TMP) Intermediate 3,4,5-Trimethoxybenzaldehyde

3,5-Dibromo-4-hydroxybenzaldehyde is the mandated precursor for the production of 3,4,5-trimethoxybenzaldehyde, a critical intermediate in the synthesis of the antibacterial agent Trimethoprim . The compound's specific 3,5-dibromo substitution pattern is essential for the subsequent copper(I)-catalyzed methoxylation reaction, which yields the trimethoxy derivative in 88% yield [1]. Utilizing the advanced continuous flow synthesis process described in CN107954841, which achieves yields of 94.89–96%, can significantly reduce production costs and improve process sustainability compared to traditional batch methods [2].

Development of Novel Herbicidal Agents via Oxime Derivatization

The oxime derivative of 3,5-dibromo-4-hydroxybenzaldehyde, specifically C-9122 (3,5-dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime), has demonstrated superior herbicidal activity compared to bromoxynil and bromoxime in mitochondrial and chloroplast assays . With I50 values of 2.7 × 10⁻⁶ M for state 3 respiration inhibition and 4.6 × 10⁻⁶ M for coupled ferricyanide reduction, C-9122 serves as a potent lead compound for structure-activity relationship (SAR) studies aimed at developing next-generation herbicides targeting photosystem II and energy transfer pathways .

Antioxidant Scaffold Design and Marine Natural Product Derivatization

3,5-Dibromo-4-hydroxybenzaldehyde exhibits significant DPPH radical scavenging activity, with IC50 values ranging from 6.1 to 35.8 µM, making it up to ~3.5× more potent than the standard antioxidant BHT (IC50 = 83.8 µM) . This activity profile, combined with its reactive aldehyde handle, positions the compound as a valuable scaffold for synthesizing libraries of antioxidant derivatives. It is particularly relevant in marine natural product chemistry and for developing functional additives with antioxidant properties.

Process Optimization Through Informed Solvent Selection and Crystallization Design

The extensive solubility and phase equilibrium data available for 3,5-dibromo-4-hydroxybenzaldehyde enable data-driven process optimization. Solubility in chloroform is 3.4× lower than 4-hydroxybenzaldehyde, facilitating crystallization-based purification . The ternary eutectic composition (x₁ = 0.2445 at 338.5 K) provides a quantitative target for avoiding co-crystallization with mono-bromo and non-brominated impurities [1]. Additionally, the solubility ranking across 16 solvents, with 1,4-dioxane providing the highest solubility, guides optimal reaction medium selection for both laboratory-scale research and pilot-plant operations [2].

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